Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-
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Overview
Description
GSK-5503A is a novel selective CRAC channel blocker.
Scientific Research Applications
Synthesis and Potential in PET Imaging
- A study outlined the synthesis of a compound structurally related to Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl], highlighting its potential application in Positron Emission Tomography (PET) imaging for detecting B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).
Antitumor Agents
- Benzothiazole derivatives, closely related to the chemical structure , were synthesized and shown to have potent antitumor properties, indicating a possible application of similar compounds in cancer therapy (Yoshida et al., 2005).
Modulation of Metabotropic Glutamate Receptor
- Research on analogues of CDPPB, a compound with a similar benzamide structure, revealed their role in positively modulating the metabotropic glutamate-5 receptor in rat cortical astrocytes, suggesting potential neurological applications (de Paulis et al., 2006).
Crystal Structure Analysis
- A study focused on the crystal structures of compounds related to Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl], providing insights into their molecular interactions, crucial for understanding their potential applications in various fields (Kranjc et al., 2012).
Antimicrobial Properties
- Some novel derivatives integrated with pyrazole moieties showed promising in vitro antimicrobial properties, indicating the potential of benzamide-based compounds in developing new antimicrobial agents (Idrees et al., 2020).
Antitubercular Activities
- Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives indicated significant antitubercular activities, suggesting potential therapeutic applications for tuberculosis (Nayak et al., 2016).
properties
CAS RN |
1253186-46-7 |
---|---|
Molecular Formula |
C23H17F2N3O2 |
Molecular Weight |
405.4048 |
IUPAC Name |
2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H17F2N3O2/c24-18-10-6-11-19(25)22(18)23(29)26-21-13-14-28(27-21)15-16-7-4-5-12-20(16)30-17-8-2-1-3-9-17/h1-14H,15H2,(H,26,27,29) |
InChI Key |
FFTYDCLYIJBUCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK5503A; GSK 5503A; GSK-5503A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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